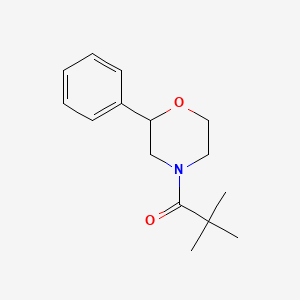
2,2-Dimethyl-1-(2-phenylmorpholino)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound includes its molecular formula, IUPAC name, and other common names. It may also include its appearance and odor.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the reactants, conditions, and the mechanism of the reaction.Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. Tools like X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the molecular structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity.Aplicaciones Científicas De Investigación
Generation of Structurally Diverse Libraries
Research demonstrates the use of related ketonic Mannich bases derived from acetylthiophene for generating a structurally diverse library of compounds through alkylation and ring closure reactions. These reactions lead to the production of dithiocarbamates, thioethers, and various cyclic compounds such as pyrazolines, pyridines, and benzodiazepines, showcasing the versatility of these compounds in synthetic chemistry (Roman, 2013).
Chemical Transformations and Scaffold Designs
Dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate, a scaffold similar in structure, was utilized in photoinduced reactions for stereoselective bond formation. This demonstrates the potential of these compounds as "chemical multitalents" for the synthesis of valuable heterocyclic building blocks, further contributing to the fields of medicinal and organic chemistry (Pandey, Gaikwad, & Gadre, 2012).
Catalysis and Synthesis
Studies also involve the use of these compounds in catalysis and synthetic chemistry. For instance, copper(I)-catalyzed tandem transformations employing these compounds have led to the facile synthesis of 2-(phenylthio)phenols, demonstrating their utility in C-S coupling and C-H functionalization reactions (Xu, Wan, Mao, & Pan, 2010).
Photophysical Studies
Photophysical behavior of related compounds has been explored, providing insights into their solvatochromism and potential applications in studying biological systems. Such studies contribute to understanding the interactions of these compounds with various solvents and their applications in biochemical and photophysical research (Cerezo et al., 2001).
Safety And Hazards
This involves understanding the risks associated with handling and using the compound. It includes toxicity, flammability, and environmental impact.
Direcciones Futuras
This involves predicting or suggesting future research directions or applications of the compound.
Please note that the availability of this information can vary depending on the compound. For a specific compound like “2,2-Dimethyl-1-(2-phenylmorpholino)propan-1-one”, you may need to refer to scientific literature or databases. If you have access to them, databases like PubChem, ChemSpider, and the NIST Chemistry WebBook can be very useful.
Propiedades
IUPAC Name |
2,2-dimethyl-1-(2-phenylmorpholin-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)14(17)16-9-10-18-13(11-16)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEKUVWIBUDQBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCOC(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1-(2-phenylmorpholino)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

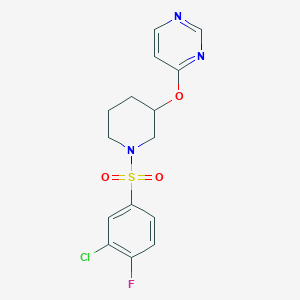
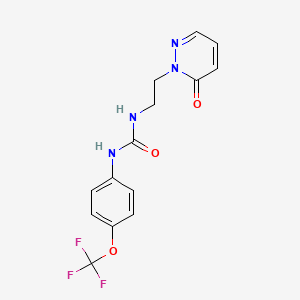
![10-(2-propynyl)-10H-pyrido[3,2-b][1,4]benzothiazine](/img/structure/B2809566.png)

![7-chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2809570.png)
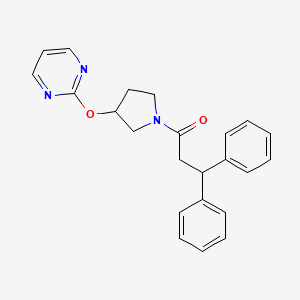
![(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile](/img/structure/B2809572.png)
![1-(4-methylbenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2809573.png)
![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2809575.png)
![1-{2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone](/img/structure/B2809578.png)
![(3-Amino-6-cyclopropyl-4-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B2809579.png)
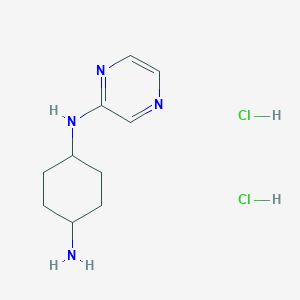
![2-(2-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2809582.png)
![(5-Chloro-2-fluoropyridin-3-yl)-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone](/img/structure/B2809583.png)